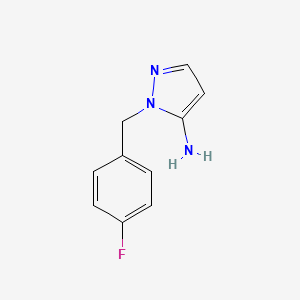

1-(4-fluorobenzyl)-1H-pyrazol-5-amine

Description

1-(4-fluorobenzyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorobenzyl group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBQHWPRZCNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl bromide with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the fluorobenzyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-(4-fluorobenzyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

1-(4-fluorobenzyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with potent activity at cannabinoid receptors.

1-(4-fluorobenzyl)-1H-indole-3-carboxamide: Another synthetic cannabinoid with similar properties.

Uniqueness

1-(4-fluorobenzyl)-1H-pyrazol-5-amine is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to indazole and indole derivatives. The presence of the fluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-(4-Fluorobenzyl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives, which have gained prominence in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 4-fluorobenzyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been associated with various pharmacological effects:

- Antitumor Activity : Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Pyrazole derivatives often demonstrate anti-inflammatory activity. For example, studies have shown that certain pyrazole compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models . The anti-inflammatory potential is particularly relevant for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Research has highlighted the antimicrobial activity of pyrazole derivatives against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell function .

The mechanisms underlying the biological activities of this compound can be complex and multifaceted:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting mood disorders.

- Cell Cycle Interference : Some studies suggest that pyrazole derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis (programmed cell death). This effect has been linked to their ability to modulate signaling pathways involved in cell proliferation .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various pyrazole derivatives, this compound was evaluated for its cytotoxicity against several cancer cell lines. The results indicated an IC50 value of approximately 0.08 µM against MCF-7 cells, demonstrating its potent anticancer potential .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives using a carrageenan-induced paw edema model in rats. The study found that compounds similar to this compound significantly reduced edema compared to control groups, indicating strong anti-inflammatory activity .

Data Table: Biological Activities of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.